molecular formula C15H10Cl2N4O3S2 B5564645 2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5564645
M. Wt: 429.3 g/mol
InChI Key: LAELFMSKLGNTJL-WCIBSUBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O3S2 and its molecular weight is 429.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is 427.9571379 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazolidinedione Scaffold in Medicinal Chemistry

Thiazolidinedione (TZD) is a core structure that has been extensively explored for its therapeutic potential in treating various diseases. The TZD scaffold is known for its versatility in medicinal chemistry, allowing for structural modifications to target specific biological pathways. Research has shown that TZDs can act as potent inhibitors of protein tyrosine phosphatase 1B (PTP 1B), which plays a significant role in insulin signaling pathways. This inhibition can potentially be beneficial in treating insulin resistance and type 2 diabetes mellitus (T2DM) (Verma, Yadav, & Thareja, 2019).

Anticancer and Antimicrobial Applications

Thiazolidinediones have also been investigated for their anticancer and antimicrobial properties. The modification of the TZD scaffold, including the introduction of various substituents, has led to the development of compounds with promising biological activities. These activities include antimicrobial effects against various pathogens and potential anticancer effects through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells (Singh et al., 2022).

Environmental Implications and Toxicology

The environmental impact and toxicological aspects of chemical compounds containing chlorophenol groups, such as 2,4-dichlorophenol, have been studied. These compounds are known precursors to dioxins in various chemical and thermal processes, including waste incineration. Understanding the fate, behavior, and potential toxic effects of these compounds is crucial for assessing environmental safety and human health risks associated with exposure (Peng et al., 2016).

properties

IUPAC Name

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O3S2/c1-7-19-20-14(25-7)18-12(22)6-21-13(23)11(26-15(21)24)4-8-2-3-9(16)5-10(8)17/h2-5H,6H2,1H3,(H,18,20,22)/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAELFMSKLGNTJL-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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